molecular formula C25H28N2O5S B14153946 2-[(2,4-Dimethoxyphenyl)(methylsulfonyl)amino]-N,N-bis(phenylmethyl)acetamide CAS No. 491843-50-6

2-[(2,4-Dimethoxyphenyl)(methylsulfonyl)amino]-N,N-bis(phenylmethyl)acetamide

Cat. No.: B14153946
CAS No.: 491843-50-6
M. Wt: 468.6 g/mol
InChI Key: WXXJMRQHINUIRB-UHFFFAOYSA-N
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Description

2-[(2,4-Dimethoxyphenyl)(methylsulfonyl)amino]-N,N-bis(phenylmethyl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of methoxy, methylsulfonyl, and phenylmethyl groups, which contribute to its distinct properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Dimethoxyphenyl)(methylsulfonyl)amino]-N,N-bis(phenylmethyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2,4-dimethoxyaniline with methylsulfonyl chloride to form the corresponding sulfonamide. This intermediate is then reacted with N,N-bis(phenylmethyl)acetamide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Dimethoxyphenyl)(methylsulfonyl)amino]-N,N-bis(phenylmethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield quinones, while reduction of the sulfonyl group may produce sulfides .

Scientific Research Applications

2-[(2,4-Dimethoxyphenyl)(methylsulfonyl)amino]-N,N-bis(phenylmethyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[(2,4-Dimethoxyphenyl)(methylsulfonyl)amino]-N,N-bis(phenylmethyl)acetamide exerts its effects involves interactions with specific molecular targets. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and microbial inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,4-Dimethoxyphenyl)(methylsulfonyl)amino]-N,N-bis(phenylmethyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

491843-50-6

Molecular Formula

C25H28N2O5S

Molecular Weight

468.6 g/mol

IUPAC Name

N,N-dibenzyl-2-(2,4-dimethoxy-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C25H28N2O5S/c1-31-22-14-15-23(24(16-22)32-2)27(33(3,29)30)19-25(28)26(17-20-10-6-4-7-11-20)18-21-12-8-5-9-13-21/h4-16H,17-19H2,1-3H3

InChI Key

WXXJMRQHINUIRB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N(CC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)S(=O)(=O)C)OC

Origin of Product

United States

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